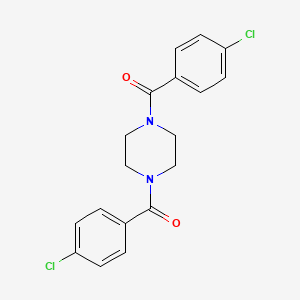
Piperazine-1,4-diylbis((4-chlorophenyl)methanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine-1,4-diylbis((4-chlorophenyl)methanone) is an organic compound with the formula C18H16Cl2N2O2 . It is typically available in solid form .
Molecular Structure Analysis
The molecular structure of Piperazine-1,4-diylbis((4-chlorophenyl)methanone) is represented by the SMILES notation: Clc1ccc(cc1)C(=O)N2CCN(CC2)C(=O)c3ccc(Cl)cc3 . This indicates the presence of two chlorophenyl groups attached to a piperazine ring via methanone linkages .Chemical Reactions Analysis
While specific chemical reactions involving Piperazine-1,4-diylbis((4-chlorophenyl)methanone) are not mentioned in the sources retrieved, piperazine derivatives have been studied for their anti-allergic activities .Physical And Chemical Properties Analysis
Piperazine-1,4-diylbis((4-chlorophenyl)methanone) is a solid at room temperature . It has a molecular weight of 363.24 .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Therapeutic Applications
Anticancer and Antituberculosis Studies : A series of compounds derived from piperazine, including those similar to "Piperazine-1,4-diylbis((4-chlorophenyl)methanone)," have been synthesized and tested for their in vitro anticancer and antituberculosis activities. Some derivatives showed significant activity against human breast cancer cell lines and the tuberculosis bacterium M. tb H37Rv, suggesting potential as therapeutic agents in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antihistamines Synthesis : Research into the efficient synthesis of antihistamine drugs like clocinizine and chlorcyclizine utilized intermediates structurally related to "Piperazine-1,4-diylbis((4-chlorophenyl)methanone)." These studies highlight the compound's relevance in creating effective yields of antihistamines, showcasing its importance in pharmaceutical manufacturing (Venkat Narsaiah & Narsimha, 2011).
Antimicrobial Activity : Various piperazine derivatives, including those related to "Piperazine-1,4-diylbis((4-chlorophenyl)methanone)," have been synthesized and tested for their antimicrobial properties. These compounds showed variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Forensic Applications : The development of methods for detecting synthetic drugs, including derivatives of piperazine, has significant implications for forensic science. Research has focused on creating simple, fast, and portable electrochemical methods for detecting such compounds in seized samples, demonstrating the chemical's relevance beyond therapeutic uses (Silva et al., 2021).
Antihypertensive Agents : The study of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, which share a structural motif with "Piperazine-1,4-diylbis((4-chlorophenyl)methanone)," for antihypertensive and diuretic activity indicates the broad pharmacological potential of piperazine derivatives in treating cardiovascular conditions (Meyer, Tomcufcik, Chan, & Haug, 1989).
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Eigenschaften
IUPAC Name |
[4-(4-chlorobenzoyl)piperazin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-15-5-1-13(2-6-15)17(23)21-9-11-22(12-10-21)18(24)14-3-7-16(20)8-4-14/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYNNMHHFGAVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2745185.png)
![2-Chloro-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]acetamide](/img/structure/B2745186.png)
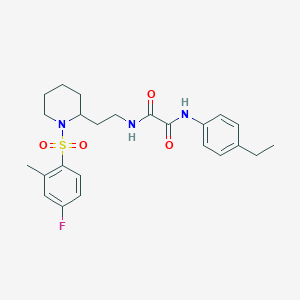
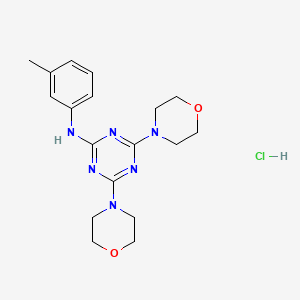
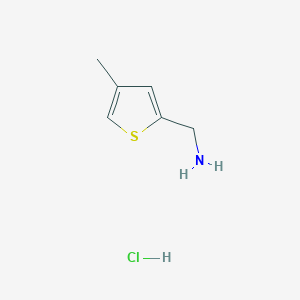
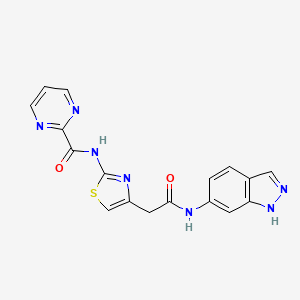

![N-(4-methylcyclohexyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2745199.png)
![1,3-Dimethyl-6-[5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2745200.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2745204.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2745205.png)
![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)